molecular formula C9H18N2O4 B024268 N(6)-(1-carboxyethyl)-L-lysine CAS No. 5746-03-2

N(6)-(1-carboxyethyl)-L-lysine

Cat. No. B024268
CAS RN: 5746-03-2
M. Wt: 218.25 g/mol
InChI Key: XCYPSOHOIAZISD-MLWJPKLSSA-N
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Description

Synthesis Analysis

The synthesis of N(6)-(1-carboxyethyl)-L-lysine involves chemical or enzymatic processes that modify lysine residues in proteins. One study detailed the formation of N(6)-(1-carboxyethyl)-L-lysine by Streptococcus lactis during growth in arginine-deficient conditions, revealing the enzymatic pathway for its synthesis and confirming its structure through chemical synthesis (J. Thompson & S. P. Miller, 1988).

Molecular Structure Analysis

The molecular structure of N(6)-(1-carboxyethyl)-L-lysine is characterized by the presence of a lysine backbone with a carboxyethyl group attached to the ε-amino group. This structure was elucidated through various spectroscopic methods, including 1H NMR and 13C NMR spectroscopy, which confirmed the presence of nine carbon atoms with two being carboxyl carbons (J. Thompson & S. P. Miller, 1988).

Chemical Reactions and Properties

N(6)-(1-carboxyethyl)-L-lysine is formed through glycation and oxidation reactions. These reactions involve the nonenzymatic reaction of sugars with lysine residues in proteins, followed by oxidative modifications. The compound is also a marker of oxidative stress and has been found to accumulate in various human tissues with age and in conditions like diabetes, highlighting its role in the pathological processes associated with these conditions (E. D. Schleicher, E. Wagner, & A. Nerlich, 1997).

Physical Properties Analysis

The physical properties of N(6)-(1-carboxyethyl)-L-lysine, such as solubility and stability, are influenced by its chemical structure. The presence of carboxyl groups makes it more hydrophilic compared to lysine, affecting its behavior in biological systems. Detailed studies on its physical properties specifically are sparse but can be inferred from general behavior patterns of similar molecules in aqueous environments.

Chemical Properties Analysis

As an AGE, N(6)-(1-carboxyethyl)-L-lysine exhibits properties that can contribute to the cross-linking of proteins, altering their function and contributing to the pathogenesis of diseases related to aging and high glucose levels. Its formation through glycation and oxidation reflects its reactive nature and potential to modify proteins in a way that might affect cellular functions negatively (E. D. Schleicher, E. Wagner, & A. Nerlich, 1997).

Scientific Research Applications

  • Biosynthesis and Cellular Functions : N(6)-(1-carboxyethyl)-L-lysine has been identified as a new amino acid with potential applications in biosynthesis and cellular functions (Thompson & Miller, 1988).

  • Pharmaceutical and Nutraceutical Applications : Its enzyme-catalyzed synthesis suggests potential applications in pharmaceuticals and nutraceuticals (Miller, Donkersloot, & Thompson, 1994).

  • Marker of Oxidative Stress and Protein Damage : N-(Carboxymethyl)lysine, a related compound, is a general marker of oxidative stress and long-term protein damage, particularly in aging, atherosclerosis, and diabetes (Fu et al., 1996).

  • Metal Chelation : Lysinoalanine, another related compound, has shown strong chelating ability for metals, which may have implications in enzyme inactivation and potential health risks (Hayashi, 1982).

  • Food and Ingredient Safety : Lysinoalanine has been found in various foods and ingredients, even without alkali treatment, suggesting its presence in various proteins under non-alkaline conditions. This finding is significant for food safety and potential renal toxicity (Sternberg, Kim, & Schwende, 1975).

  • Biomedical Applications : Biodegradable amino acid-based poly(ester amide)s with pendant amine groups, including those related to N(6)-(1-carboxyethyl)-L-lysine, show promise for biomedical applications, particularly in supporting cell proliferation (Deng, Wu, Reinhart-King, & Chu, 2009).

  • Diagnostic Applications : Antibodies specific to N(6)-(1-carboxyethyl)-L-lysine and related compounds can be used to measure their content in proteins, aiding in the diagnosis of diabetic complications and atherosclerosis (Koito, Araki, Horiuchi, & Nagai, 2004).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.


Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, or new reactions that it could be used in.


For a specific analysis of “N(6)-(1-carboxyethyl)-L-lysine”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, online databases such as PubMed or the American Chemical Society’s publications might have relevant information. Please note that reading and understanding scientific literature often requires a background in the field. If you’re not familiar with the field, you might find it helpful to start with review articles, which provide an overview of a topic, before diving into the primary literature, which can be quite technical.


I hope this general approach is helpful, and I’m sorry I couldn’t provide more specific information on “N(6)-(1-carboxyethyl)-L-lysine”. If you have any other questions, feel free to ask!


properties

IUPAC Name

(2S)-2-amino-6-(1-carboxyethylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYPSOHOIAZISD-MLWJPKLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972937
Record name N~6~-(1-Carboxyethyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N(6)-(1-carboxyethyl)-L-lysine

CAS RN

5746-03-2
Record name N(6)-(1-Carboxyethyl)lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~6~-(1-Carboxyethyl)lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N6-(1-CARBOXYETHYL)-L-LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8KUP1WS1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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